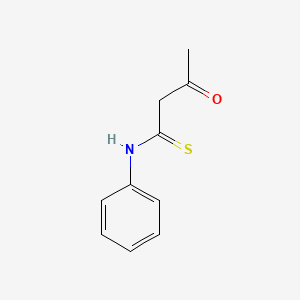

3-oxo-N-phenylbutanethioamide

Vue d'ensemble

Description

3-oxo-N-phenylbutanethioamide: is an organic compound with the molecular formula C10H11NOS It is a thioamide derivative, characterized by the presence of a thioamide group (-CSNH-) attached to a butanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-oxo-N-phenylbutanethioamide can be synthesized through various methods. One common approach involves the reaction of 3-oxo-3-phenylpropanethioamide with different reagents. For instance, the reaction of 3-oxo-3-phenylpropanethioamide with 3-aryl-2-propenoyl chlorides in acetone in the presence of potassium carbonate yields 5-acyl-1-aryl(alkyl)-4-aryl-6-thioxopiperidin-2-ones and other related compounds .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and cycloacylation reactions. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-oxo-N-phenylbutanethioamide undergoes various chemical reactions, including:

Cycloacylation: Reaction with 3-aryl-2-propenoyl chlorides to form thioxopiperidinones and thiopyranones.

Condensation: Reaction with 5-amino-1H-1,2,4-triazoles in acetic acid to form triazolopyrimidines.

Common Reagents and Conditions:

Acetic Acid: Used as a solvent in condensation reactions.

Potassium Carbonate: Employed as a base in cycloacylation reactions.

3-aryl-2-propenoyl Chlorides: Reactants in cycloacylation reactions.

Major Products:

Thioxopiperidinones: Formed from cycloacylation reactions.

Triazolopyrimidines: Formed from condensation reactions with triazoles.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H11NO2S

- IUPAC Name : 3-Oxo-N-phenylbutanethioamide

- CAS Number : 10374-66-0

The compound features a butanethioamide backbone with a keto group at the third position and a phenyl substituent at the nitrogen atom. This unique structure enhances its reactivity and biological activity compared to simpler amides or thioureas.

Anticancer Activity

This compound has been utilized in the synthesis of various thiazole-thiophene hybrids, which have demonstrated promising anticancer properties. The compound is reacted with chloroacetamide reagents to produce derivatives that exhibit significant cytotoxicity against cancer cell lines.

Case Study : In vitro evaluations using the MTT assay revealed that synthesized thiophene-based compounds showed good inhibitory activity against several cancer cell lines, including colon and breast cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiophene derivative | MCF-7 (breast) | 4.5 |

| Thiazole-thiophene hybrid | HCT116 (colon) | 3.9 |

Synthesis of Triazolo-Pyrimidines

Another application involves the reaction of this compound with 3-substituted 5-amino-1H-1,2,4-triazoles to yield various triazolo-pyrimidine derivatives. These compounds have been evaluated for their biological activities.

Methods :

- Reacting this compound with triazoles in acetic acid.

Results : The resulting triazolo-pyrimidines exhibited notable biological activities, with some derivatives showing potential as antitumor agents .

Synthesis of Dyes

The compound is also employed in dye chemistry, particularly in the synthesis of thienylazo-thiazole and thienylazo-thiophene dyes. These dyes are synthesized through coupling reactions with diazotized 2-aminothiophenes.

| Dye Type | Method of Synthesis | Application |

|---|---|---|

| Thienylazo-thiazole | Coupling with diazonium salts | Textile industry |

| Thienylazo-thiophene | Coupling with thiophenes | Photovoltaic cells |

Summary of Findings

Research indicates that this compound exhibits significant biological activities. Its derivatives have been studied for their potential as:

- Antitumor agents : Effective against various cancer cell lines.

- Dyes : Used in textile applications due to their vibrant colors and stability.

- Synthetic intermediates : In the production of complex organic molecules.

Mécanisme D'action

The mechanism of action of 3-oxo-N-phenylbutanethioamide involves its interaction with various molecular targets. For instance, in its anticancer activity, the compound may inhibit specific enzymes or interfere with cellular pathways essential for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

- 3-oxo-3-phenylpropanethioamide

- 3-oxo-3-N-diphenylpropanethioamide

- 3-oxo-3-phenyl-N-methylpropanethioamide

Comparison: 3-oxo-N-phenylbutanethioamide is unique due to its specific thioamide group and butanone backbone, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in cycloacylation and condensation reactions, leading to the formation of unique heterocyclic structures .

Activité Biologique

3-Oxo-N-phenylbutanethioamide, also known as acetoacetanilide, is an organic compound with the molecular formula C10H11NOS. This thioamide derivative has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11NOS

- Molecular Weight : 177.27 g/mol

- IUPAC Name : this compound

- CAS Number : 10374-66-0

- SMILES Notation : CC(=O)CC(=O)NC1=CC=CC=C1

The structure of this compound features a butanethioamide backbone with a keto group at the third position and a phenyl substituent at the nitrogen atom. This unique arrangement contributes to its reactivity and biological activity.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Cycloacylation Reactions : Involves the reaction with 3-aryl-2-propenoyl chlorides to form thioxopiperidinones.

- Condensation Reactions : Reacting with 5-amino-1H-1,2,4-triazoles in acetic acid to yield triazolopyrimidines.

- Diazotization and Coupling : Used to synthesize pyridopyrazolo-triazine derivatives.

These synthetic routes allow for the modification of the compound to enhance its biological properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines:

| Compound Derivative | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Pyridopyrazolo-triazine with carboxylate | MCF-7 (breast cancer) | 3.89 |

| Pyridopyrazolo-triazine with carbothioamide | HCT-116 (colon cancer) | 12.58 |

| Pyridopyrazolo-triazine with carbothioamide | MCF-7 (breast cancer) | 11.71 |

The anticancer mechanism is believed to involve inhibition of specific enzymes critical for cancer cell proliferation and interference with cellular pathways essential for tumor growth .

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for other biological activities:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Antioxidant : Scavenges reactive oxygen species, contributing to its protective effects against oxidative stress.

- Anti-inflammatory : Inhibits cyclooxygenase enzymes involved in inflammation processes .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, affecting prostaglandin synthesis.

- Cellular Pathway Interference : It disrupts signaling pathways crucial for cancer cell survival and proliferation.

- Metal Binding : As a bidentate ligand, it can bind metal ions, which may influence various biochemical processes .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

- Synthesis of Antipyrine-Thiophene Hybrids : Research involved synthesizing hybrids that displayed strong inhibitory effects on cyclooxygenase isoenzymes, showcasing their potential as anti-inflammatory agents .

- In Vitro Antitumor Evaluation : A series of carbazole derivatives containing thiazole and thiophene units were synthesized and tested for antitumor activity, revealing promising results against various cancer types .

- Molecular Docking Studies : The binding affinities of synthesized compounds were evaluated using molecular docking techniques, providing insights into their potential interactions at the molecular level .

Propriétés

IUPAC Name |

3-oxo-N-phenylbutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSNAHINYXHHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466491 | |

| Record name | Butanethioamide, 3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-66-0 | |

| Record name | Butanethioamide, 3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of 3-oxo-N-phenylbutanethioamide in heterocyclic chemistry?

A: this compound serves as a versatile building block for synthesizing various nitrogen-containing heterocycles. For instance, it reacts with 5-amino-1H-1,2,4-triazoles [] and aromatic 1,3- and 1,4-diamines [] to yield complex heterocyclic compounds like quinazolines, perimidines, and dibenzo[d,f][1,3]diazepines. These heterocycles are valuable scaffolds in medicinal chemistry and drug discovery.

Q2: Can you describe the reaction of this compound with 2-aminothiophene derivatives and its significance?

A: This reaction is particularly interesting as demonstrated in the synthesis of thienylazo-thiazole and thienylazo-thiophene dyes []. When this compound reacts with diazotized 2-aminothiophenes, it can lead to the formation of thienylazo-thioacetanilide dyes. Furthermore, these dyes can be further modified by reacting with various alpha-chlorinated reagents, yielding diversely substituted thienylazo-thiophenes []. This synthetic route highlights the versatility of this compound as a precursor for constructing complex dye molecules with potential applications in materials science.

Q3: What is the impact of solvent polarity on the UV-visible absorption spectra of dyes derived from this compound?

A: Studies on thienylazo-thiazole and thienylazo-thiophene dyes, synthesized using this compound, show that solvent polarity significantly influences their UV-visible absorption spectra []. This effect can be attributed to the varying stabilization of the ground and excited states of the dye molecules in solvents with different polarities. Understanding this solvent-dependent behavior is crucial for optimizing the performance of these dyes in various applications, such as in dye-sensitized solar cells or as fluorescent probes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.